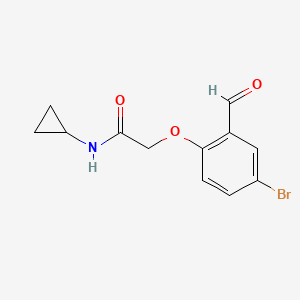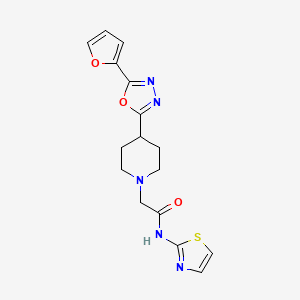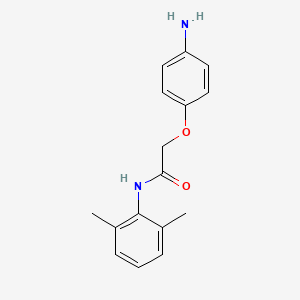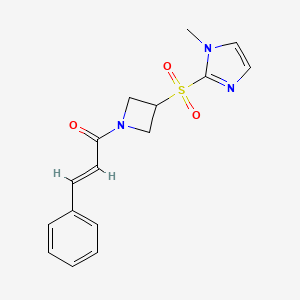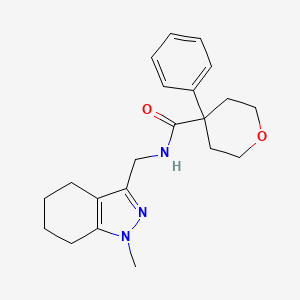![molecular formula C22H12BrClN2O2S B2727724 3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one CAS No. 939888-55-8](/img/structure/B2727724.png)
3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a thiophene ring . It also contains bromo, chloro, and hydroxy substituents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura coupling . Another method could involve the catalytic protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación
Synthetic Methodologies
Research into the synthesis of heterocyclic compounds, particularly those involving cross-coupling reactions, is highly relevant. For instance, the palladium-catalyzed cross-coupling of pyridylmagnesium chlorides with heteroaromatic halides allows the synthesis of phenyl- and thienylpyridines, showcasing a method that could potentially be applied to the synthesis or modification of the target compound (Bonnet et al., 2002). Additionally, the direct halogenation of thieno[2,3-b]pyridine, leading to derivatives by means of elemental halogen, suggests avenues for functionalizing similar backbones (Klemm et al., 1974).
Biological Applications
The interaction of metal complexes with DNA and their cytotoxicity towards cancer cells present another area of potential application. Rhenium(I) complexes, including those with pyridine derivatives, have been studied for their DNA binding capabilities and cytotoxic nature against cancer cell lines, offering a perspective on how the compound might be used in medicinal chemistry (Varma et al., 2020).
Catalysis and Material Science
Compounds with pyridine and thienopyridine moieties have also found applications in catalysis and material science. The synthesis and biological evaluation of acyclic pyridine C-nucleosides illustrate the potential of pyridine derivatives in developing new materials or catalysts with specific functionalities (Hemel et al., 1994).
Propiedades
IUPAC Name |
5-bromo-13-(4-chlorophenyl)-6-hydroxy-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrClN2O2S/c23-17-19(27)20-18(26-21(17)28)16-14(11-6-8-13(24)9-7-11)10-15(25-22(16)29-20)12-4-2-1-3-5-12/h1-10H,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUPAJODPCFXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C5=C(S3)C(=C(C(=O)N5)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2727642.png)

![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2727644.png)

![(3-Fluoro-4-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2727651.png)
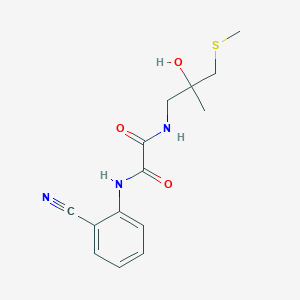
![N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727654.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid](/img/structure/B2727655.png)
![Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2727656.png)
